Benzyldichlorophosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

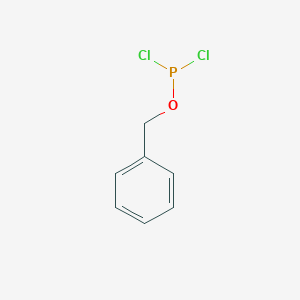

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro(phenylmethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391661 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76101-29-6 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyldichlorophosphite: A Technical Guide for Researchers

CAS Number: 76101-29-6

Synonyms: Benzyloxydichlorophosphine, Phosphorodichlorous Acid Phenylmethyl Ester, BODP

This technical guide provides an in-depth overview of benzyldichlorophosphite, a versatile reagent primarily utilized in the synthesis of phospholipids and as a key intermediate in the production of the leishmaniasis drug, Miltefosine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Core Chemical and Physical Properties

This compound is a reactive chemical intermediate. While extensive experimental data on its physical properties is not widely available, the following table summarizes its core chemical attributes.

| Property | Value | Reference |

| CAS Number | 76101-29-6 | [2] |

| Molecular Formula | C₇H₇Cl₂OP | [2] |

| Molecular Weight | 209.01 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)COP(Cl)Cl | |

| Alternate Names | Benzyloxydichlorophosphine, BODP | [2] |

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prevalent in publicly accessible literature. However, based on general chemical principles for the formation of dichlorophosphites from alcohols, a plausible synthesis route involves the reaction of benzyl alcohol with phosphorus trichloride. A general two-stage process for the preparation of alkyl chlorides from alcohols and phosphorus trichloride has been described, which can be adapted for this synthesis.

General Experimental Protocol for Analogous Reactions

The following is a generalized protocol based on the synthesis of other alkyl chlorides and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. The flask is charged with benzyl alcohol.

-

Addition of Phosphorus Trichloride: A molar excess of phosphorus trichloride is added dropwise to the benzyl alcohol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled, and any excess phosphorus trichloride and resulting hydrochloric acid are removed under reduced pressure. The crude this compound may be purified by vacuum distillation, although it is often used in situ for subsequent reactions due to its reactivity.

Applications in Phospholipid Synthesis

This compound (BODP) has been identified as a convenient and versatile reagent for the synthesis of a variety of artificial ether and ester phospholipids, often resulting in good to high yields.[1] It serves as a phosphitylating agent, introducing the phosphite group that can be subsequently oxidized and deprotected to form the desired phospholipid.

General Experimental Protocol for Phospholipid Synthesis using BODP

While the full experimental text from Zaffalon and Zumbuehl's 2011 paper in Synthesis is not publicly available, the general procedure for using a dichlorophosphite reagent in phospholipid synthesis follows a multi-step, one-pot sequence.

-

Phosphitylation: The alcohol to be functionalized is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. This compound is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. This reaction forms a phosphite triester intermediate.

-

Oxidation: The resulting phosphite triester is then oxidized to the corresponding phosphate. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide.

-

Deprotection: The benzyl protecting group on the phosphate is typically removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst) to yield the final phospholipid.

Logical Workflow for Phospholipid Synthesis

The following diagram illustrates the general workflow for the synthesis of a phospholipid using this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyldichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldichlorophosphite, also known as benzyl phosphorodichloridite or (benzyloxy)dichlorophosphane, is a reactive organophosphorus compound with the chemical formula C₇H₇Cl₂OP. Its structure features a benzyl group attached to a phosphorus atom, which is also bonded to two chlorine atoms and one oxygen atom. This trifunctional nature makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of more complex phosphorus-containing molecules such as phosphites, phosphates, and phosphonates. These resulting compounds have broad applications in medicinal chemistry, materials science, and as ligands in catalysis. This guide provides a detailed overview of the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of benzyl alcohol with phosphorus trichloride (PCl₃). This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the alcohol displaces a chloride ion on PCl₃.

Reaction Scheme

Experimental Protocol

The following protocol is a general procedure adapted from similar syntheses of alkyl dichlorophosphites.[1]

Materials:

-

Benzyl alcohol (freshly distilled)

-

Phosphorus trichloride (freshly distilled)

-

Anhydrous diethyl ether or other inert solvent (e.g., toluene)

-

Dry nitrogen or argon gas supply

-

Standard laboratory glassware (two-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a dry nitrogen or argon line is assembled and flame-dried under vacuum, then cooled to room temperature under an inert atmosphere.

-

Reagent Charging: The flask is charged with freshly distilled phosphorus trichloride (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether.

-

Reactant Addition: Freshly distilled benzyl alcohol (1.0 equivalent), also dissolved in anhydrous diethyl ether, is placed in the dropping funnel.

-

Reaction Conditions: The flask containing the phosphorus trichloride solution is cooled in an ice bath to 0 °C. The benzyl alcohol solution is then added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. The reaction temperature should be maintained at 0 °C during the addition. The reaction of alcohols with PCl₃ is known to proceed via this method.[2][3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of the product signal.

-

Work-up: The reaction mixture is then concentrated under reduced pressure to remove the solvent and any volatile byproducts, such as hydrogen chloride.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| Benzyl Alcohol | 1.0 eq | |

| Phosphorus Trichloride | 1.0 - 1.2 eq | A slight excess of PCl₃ can be used to ensure complete conversion of the alcohol. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling is crucial to control the exothermic reaction. |

| Reaction Time | 3 - 6 hours | |

| Solvent | Anhydrous Diethyl Ether | Toluene or other inert, anhydrous solvents can also be used. |

| Yield | ||

| Expected Yield | 70 - 90% | Yields can vary based on the purity of reagents and reaction conditions. |

Visualization of the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the compound's structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the benzylic and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.1 - 5.3 | Doublet | 2H | Benzylic protons (-CH₂-) |

Note: The benzylic protons are expected to show coupling to the phosphorus atom, resulting in a doublet. The chemical shift of benzylic protons in benzyl ethers is typically in this region.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 137 | Quaternary aromatic carbon (C-ipso) |

| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta, C-para) |

| ~ 70 - 75 | Benzylic carbon (-CH₂-) |

Note: The benzylic carbon and the ipso-carbon of the aromatic ring may show coupling to the phosphorus atom.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 180 | P(III) in R-O-PCl₂ |

Note: The chemical shift is referenced to 85% H₃PO₄. The expected chemical shift is based on data for similar phosphorodichloridites.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1020 - 1080 | Strong | P-O-C stretch |

| 820 - 880 | Strong | P-O stretch |

| 450 - 550 | Strong | P-Cl stretch |

Note: The P-O-C and P-Cl stretching frequencies are characteristic of phosphite compounds. The presence of P-Cl bonds typically results in strong absorptions in the 435-605 cm⁻¹ region.[6] The P-O-C linkage shows characteristic vibrations as well.[7]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 208/210/212 | Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms |

| 91 | [C₇H₇]⁺ (Tropylium ion), a common fragment for benzyl compounds |

| 173/175 | [M - Cl]⁺ |

| 117 | [M - PCl₂]⁺ |

Note: The fragmentation of organophosphorus compounds can be complex, but the tropylium ion is a highly stable and characteristic fragment for benzyl-containing molecules. The fragmentation of organophosphorus esters often involves cleavage of the P-O and P-Cl bonds.[8][9]

Logical Relationship of Characterization Methods

Caption: A diagram showing the relationship between different spectroscopic methods for characterizing this compound.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]

- 5. BENZYL BUTYL ETHER(588-67-0) 1H NMR [m.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Benzyldichlorophosphite in Phosphitylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldichlorophosphite ((BnO)PCl2) is a versatile phosphitylating agent employed in organic synthesis, particularly in the formation of phosphite esters, which are pivotal intermediates in the synthesis of oligonucleotides, phospholipids, and other biologically significant molecules. Its reactivity stems from the presence of two labile chlorine atoms and a benzyl protecting group on the phosphorus (III) center. This guide provides a detailed exploration of the mechanism of action of this compound in phosphitylation reactions, supported by mechanistic principles and generalized experimental considerations.

Mechanism of Action: A Stepwise Approach

The phosphitylation of a hydroxyl-containing compound (e.g., a nucleoside, ROH) with this compound proceeds through a sequential nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.

Step 1: Initial Nucleophilic Attack and Formation of a Phosphorochloridite Intermediate

The reaction initiates with the nucleophilic attack of the hydroxyl group of the substrate (ROH) on the electrophilic phosphorus atom of this compound. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the phosphorus center, leading to the displacement of one of the chloride ions. This step results in the formation of a benzyl,alkyl phosphorochloridite intermediate and a molecule of hydrogen chloride.

A weak, non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

Step 2: Second Nucleophilic Attack and Formation of the Phosphite Triester

The second step involves the reaction of the phosphorochloridite intermediate with a second equivalent of the alcohol or a different nucleophile. However, in many synthetic applications, particularly in oligonucleotide synthesis, the reaction is often designed to be stepwise, allowing for the introduction of different groups. For the formation of a symmetrical phosphite triester, a second equivalent of the same alcohol would react.

Alternatively, if a different nucleophile (R'OH or another nucleophilic group) is introduced, an unsymmetrical phosphite triester can be synthesized. This stepwise control is a key advantage in the synthesis of complex molecules.

The overall reaction can be summarized as follows:

(BnO)PCl2 + 2 ROH + 2 Base → (BnO)P(OR)2 + 2 Base·HCl

Signaling Pathway and Experimental Workflow Diagrams

The logical progression of the phosphitylation reaction and a typical experimental workflow can be visualized using the following diagrams.

Caption: Mechanism of this compound phosphitylation.

Caption: General experimental workflow for phosphitylation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides a generalized summary based on analogous phosphitylation reactions. Actual yields and reaction times will be highly dependent on the specific substrate, solvent, base, and reaction conditions.

| Substrate Type | Typical Yield (%) | Typical Reaction Time (h) | Key Conditions |

| Primary Alcohols | 70 - 90 | 1 - 4 | Anhydrous solvent, non-nucleophilic base, 0°C to RT |

| Secondary Alcohols | 50 - 80 | 2 - 8 | Anhydrous solvent, non-nucleophilic base, RT |

| Nucleosides | 60 - 85 | 2 - 6 | Anhydrous polar aprotic solvent, hindered base |

Detailed Experimental Protocols

The following are generalized protocols for the phosphitylation of a primary alcohol and a protected nucleoside using this compound. Note: These are illustrative and require optimization for specific substrates. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Phosphitylation of a Primary Alcohol (e.g., Ethanol)

Materials:

-

Ethanol (2.0 mmol)

-

This compound (1.0 mmol)

-

Pyridine (2.2 mmol)

-

Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethanol (2.0 mmol) and anhydrous DCM (5 mL).

-

Add pyridine (2.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzyl ethyl phosphite.

Protocol 2: Phosphitylation of a 5'-O-Protected Nucleoside

Materials:

-

5'-O-Dimethoxytrityl-thymidine (1.0 mmol)

-

This compound (1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

-

Anhydrous Acetonitrile (15 mL)

Procedure:

-

Azeotropically dry the 5'-O-DMT-thymidine (1.0 mmol) by co-evaporation with anhydrous acetonitrile (2 x 5 mL) and then place it in a flame-dried flask under a nitrogen atmosphere.

-

Dissolve the dried nucleoside in anhydrous acetonitrile (10 mL).

-

Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

In a separate flame-dried flask, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (5 mL).

-

Add the this compound solution to the nucleoside solution dropwise over 20 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by 31P NMR spectroscopy to confirm the formation of the desired phosphite triester.

-

Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the 3'-O-(benzyloxy)(chloro)phosphinyl-5'-O-DMT-thymidine intermediate, which can be used for subsequent reactions. For the formation of the full phosphite triester, a second nucleophilic component would be added after the initial phosphitylation.

Conclusion

This compound serves as a reactive and versatile phosphitylating agent. Its mechanism of action follows a predictable nucleophilic substitution pathway at the phosphorus (III) center. The presence of two chlorine atoms allows for a stepwise or one-pot formation of phosphite triesters, offering synthetic flexibility. The benzyl group can be readily removed by hydrogenolysis, making it a valuable protecting group in multi-step syntheses. While specific quantitative data is sparse, the general principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is paramount to achieving high yields and purity.

Benzyldichlorophosphite: A Technical Guide to Structural Analysis and Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldichlorophosphite (C₇H₇Cl₂OP), also known as benzyloxydichlorophosphine, is a reactive organophosphorus compound utilized as a versatile reagent in the synthesis of more complex molecules, particularly phospholipids. Its utility as an intermediate in the production of therapeutic agents like Miltefosine underscores the importance of a thorough understanding of its structural and spectroscopic characteristics. This technical guide provides a comprehensive overview of the structural analysis and spectroscopic properties of this compound. Due to a notable absence of publicly available experimental spectroscopic data, this document presents predicted and expected values derived from foundational spectroscopic principles and comparative analysis with structurally related compounds. Detailed experimental protocols for its synthesis and subsequent analysis are also provided to facilitate further research and application.

Synthesis of this compound

This compound can be synthesized via the reaction of benzyl alcohol with an excess of phosphorus trichloride. This is a standard method for the preparation of phosphorodichloridites from alcohols. The reaction proceeds via nucleophilic attack of the alcoholic oxygen on the phosphorus atom, with the subsequent elimination of hydrogen chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl alcohol (freshly distilled)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or other inert solvent (e.g., hexane)

-

Dry nitrogen or argon gas supply

-

Schlenk line or similar inert atmosphere apparatus

-

Round-bottom flask, dropping funnel, and condenser

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas to ensure all moisture is removed.

-

Reaction Mixture Preparation: The flask is charged with a solution of freshly distilled benzyl alcohol in anhydrous diethyl ether under a positive pressure of inert gas.

-

Addition of Phosphorus Trichloride: The flask is cooled in an ice bath to 0 °C. Phosphorus trichloride (at least 2-3 equivalents) is added dropwise to the stirred solution of benzyl alcohol via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of the product signal.

-

Workup and Purification: The excess phosphorus trichloride and the solvent are removed under reduced pressure. The crude this compound is then purified by vacuum distillation. The boiling point is reported to be 113-114 °C at 11-12 Torr.

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Structural Analysis and Spectroscopy

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the known structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3-7.5 | Multiplet | Aromatic protons (C₆H₅) |

| ~5.0-5.2 | Doublet | Methylene protons (-CH₂-) | |

| ¹³C NMR | ~135-138 | Singlet | Quaternary aromatic carbon (C-ipso) |

| ~128-130 | Singlet | Aromatic carbons (C-ortho, C-meta, C-para) | |

| ~70-75 | Singlet | Methylene carbon (-CH₂-) | |

| ³¹P NMR | ~170-180 | Singlet | Phosphorus (P) |

-

¹H NMR: The aromatic protons are expected to appear as a multiplet in the region typical for benzene derivatives. The benzylic methylene protons (-CH₂-) will be deshielded by the adjacent oxygen and phosphorus atoms, and are expected to show a doublet splitting due to coupling with the ³¹P nucleus.

-

¹³C NMR: The aromatic carbons will resonate in their characteristic region. The methylene carbon, being attached to an oxygen atom, will be significantly downfield.

-

³¹P NMR: Dichlorophosphites typically exhibit chemical shifts in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3030-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1000-1050 | Strong | P-O-C stretch |

| 800-850 | Strong | P-Cl stretch |

| 690-770 | Strong | Aromatic C-H out-of-plane bend |

The IR spectrum is expected to be dominated by strong absorptions corresponding to the P-O-C and P-Cl bonds. The presence of the benzyl group will be indicated by the characteristic aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 208/210/212 | [C₇H₇Cl₂OP]⁺ | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 91 | [C₇H₇]⁺ | Tropylium ion (a common and stable fragment for benzyl compounds) |

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak cluster reflecting the isotopic abundance of chlorine. A prominent peak at m/z 91, corresponding to the tropylium ion, is anticipated due to the facile cleavage of the benzyl group, which is a characteristic fragmentation pattern for benzyl-containing compounds.

Logical Relationships in Structural Characterization

The confirmation of the structure of this compound is a process of logical deduction based on the correlation of data from multiple spectroscopic techniques.

Diagram of Spectroscopic Data Correlation

Caption: Correlation of spectroscopic data for the structural elucidation of this compound.

Conclusion

Benzyldichlorophosphite molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyldichlorophosphite, a key reagent in organic synthesis, particularly in the field of phospholipid chemistry. This document outlines its chemical properties, a representative synthesis protocol, and its primary applications.

Core Data Presentation

This compound, also known as benzyl phosphorodichloridite or benzyloxydichlorophosphine, is an organophosphorus compound valued for its role as a precursor in the synthesis of more complex molecules.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂OP | [1][2][3] |

| Molecular Weight | 209.01 g/mol | [2][3][4] |

| CAS Number | 76101-29-6 | [1][2] |

| Synonyms | Benzyl phosphorodichloridite, Benzyloxydichlorophosphine, BODP | [2][3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 113-114 °C at 11-12 Torr | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with phosphorus trichloride. This reaction should be performed under anhydrous conditions in an inert atmosphere to prevent hydrolysis of the phosphorus trichloride and the product.

Experimental Protocol: Synthesis from Benzyl Alcohol and Phosphorus Trichloride

This protocol is a representative procedure based on the general reaction of alcohols with phosphorus trichloride to form alkoxyphosphorodichloridites.[4]

Materials and Reagents:

-

Benzyl alcohol (anhydrous)

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Anhydrous diethyl ether or other inert solvent

-

Nitrogen or Argon gas for inert atmosphere

-

Ice bath

Equipment:

-

Two-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Condenser with a drying tube or bubbler

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer, an addition funnel, and a condenser connected to a nitrogen or argon line. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous benzyl alcohol dissolved in a minimal amount of anhydrous diethyl ether. The solution is cooled to 0 °C using an ice bath.

-

Addition of Phosphorus Trichloride: Phosphorus trichloride is added to the addition funnel. It is then added dropwise to the stirred solution of benzyl alcohol at 0 °C. The rate of addition should be controlled to maintain the reaction temperature and to manage the evolution of hydrogen chloride (HCl) gas. The reaction is typically performed with an excess of phosphorus trichloride to drive the reaction towards the desired product.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Work-up and Purification: The excess phosphorus trichloride and solvent are removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product as a colorless liquid.

Chemical Reactivity and Applications

This compound is a versatile reagent primarily utilized in the synthesis of phospholipids.[1][3] It serves as a key intermediate in the production of miltefosine, an anticancer and antileishmanial drug.[3] The reactivity of the P-Cl bonds allows for the sequential introduction of different nucleophiles, making it a valuable building block in the construction of complex phosphate esters.

Visualization of Synthesis

The following diagram illustrates the synthetic pathway for this compound from its primary precursors.

Caption: Synthesis of this compound.

References

Benzyldichlorophosphite: A Technical Overview of Nomenclature and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of Benzyldichlorophosphite, a versatile reagent in organic synthesis, particularly in the formation of phospholipids. This document collates known alternate names, chemical identifiers, and available physicochemical and safety data to support its application in research and development.

Nomenclature and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Below is a summary of the common synonyms and identifiers for this compound.

| Name Type | Identifier |

| Common Name | This compound |

| Alternate Name | Benzyloxydichlorophosphine |

| Systematic Name | Phosphorodichloridous Acid Phenylmethyl Ester |

| Abbreviation | BODP |

| CAS Number | 76101-29-6 |

The relationships between these names and the chemical entity are illustrated in the diagram below.

Caption: Nomenclature and identifiers for this compound.

Physicochemical Properties

A comprehensive dataset of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes the available data.

| Property | Value |

| Molecular Formula | C₇H₇Cl₂OP |

| Molecular Weight | 209.01 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. For structural confirmation and purity assessment, comparison with reference spectra is recommended. Generally, for similar organophosphorus compounds, the following spectroscopic techniques are informative:

-

³¹P NMR: This is a key technique for characterizing phosphorus-containing compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH₂) and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon environments within the molecule.

-

IR Spectroscopy: Infrared spectroscopy can identify characteristic vibrational frequencies for the P-Cl, P-O, and C-H bonds present in the molecule.

-

Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

Safety and Handling

This compound is a reactive chemical and requires careful handling. The following information is derived from available safety data sheets.

| Hazard Category | Description |

| Health Hazards | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Physical Hazards | Reacts with water. |

| Environmental Hazards | No data available |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Keep away from incompatible materials such as water and strong oxidizing agents.

-

First Aid:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

-

Experimental Protocols

The general synthetic utility of this compound lies in its reactivity as a phosphitylating agent. The two chlorine atoms are good leaving groups, allowing for the sequential or simultaneous introduction of two nucleophiles, such as alcohols or amines, to form phosphite esters or phosphoramidites, respectively. This reactivity is central to its application in the synthesis of complex molecules like phospholipids and as an intermediate in the production of drugs such as Miltefosine.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Users should consult the relevant Safety Data Sheet (SDS) and other technical documents provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

Navigating the Unknown: A Technical Guide to the Safe Handling of Benzyldichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

The novel phosphite reagent, Benzyldichlorophosphite, presents both significant opportunities and considerable unknowns in the landscape of chemical synthesis. As a potentially valuable building block, its safe handling and application are paramount for the protection of researchers and the integrity of experimental outcomes. This technical guide synthesizes the currently available safety information for this compound, addresses the significant data gaps, and provides a framework for its cautious use in a laboratory setting.

Due to a notable lack of comprehensive safety data for this compound, this document draws upon general principles of chemical safety for reactive phosphorus compounds and the limited information available from safety data sheets (SDS) for this specific compound. Researchers must exercise extreme caution and conduct a thorough, compound-specific risk assessment prior to its use.

Hazard Identification and Classification

This compound is a chemical for which detailed hazard information is not widely available. A safety data sheet from Guidechem for CAS number 76101-29-6 indicates "no data available" for critical hazard classifications, including pictograms, signal words, and specific hazard statements[1]. This absence of data necessitates a conservative approach to handling, assuming the compound is hazardous until proven otherwise.

Based on its chemical structure, which contains a reactive dichlorophosphite moiety, it can be inferred that the substance is likely corrosive, a respiratory irritant, and reacts with water.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 76101-29-6 | Guidechem[1] |

| Chemical Name | dichloro(phenylmethoxy)phosphane | Guidechem[1] |

Handling and Storage Precautions

Given the lack of specific data, a stringent set of handling and storage protocols should be implemented, drawing from best practices for handling air- and moisture-sensitive, and potentially corrosive, reagents.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood with a high rate of air exchange.

-

Inert Atmosphere: Handling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram outlines the minimum required PPE.

Caption: Minimum Personal Protective Equipment for Handling this compound.

Storage

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on general principles for corrosive and irritant chemicals[1].

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area. The following workflow should be followed.

Caption: Workflow for Responding to a this compound Spill.

Fire-Fighting Measures

While specific fire hazard data is unavailable, it is prudent to assume that this compound may decompose upon heating to produce hazardous fumes.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as the compound is expected to react with it.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[1].

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Containers should be tightly sealed and clearly labeled.

Conclusion: A Call for Caution

The current body of knowledge regarding the safety and handling of this compound is critically limited. This guide provides a conservative framework based on the compound's chemical structure and general safety principles. It is imperative that any institution planning to work with this reagent conducts a thorough risk assessment and implements stringent safety protocols. The generation and dissemination of comprehensive safety data for this and other novel reagents are essential for the continued advancement of chemical research in a safe and responsible manner.

References

Reactivity of Benzyldichlorophosphite with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldichlorophosphite (C₇H₇Cl₂OP) is a versatile reagent characterized by its highly reactive phosphorus(III) center, making it a valuable precursor in the synthesis of various organophosphorus compounds, including phosphites, phosphoramidites, and other phosphorus-containing molecules of interest in drug development and materials science. The two chlorine atoms attached to the phosphorus are excellent leaving groups, rendering the molecule susceptible to nucleophilic attack by protic solvents such as water, alcohols, and amines. This guide provides a comprehensive overview of the reactivity of this compound with these solvents, detailing the reaction mechanisms, expected products, and generalized experimental protocols. Due to the limited availability of specific quantitative data for this compound, this guide draws upon established principles of organophosphorus chemistry and the reactivity of analogous dichlorophosphites.

Core Reactivity Principles

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is bonded to two electronegative chlorine atoms and a benzyloxy group. Protic solvents, possessing nucleophilic oxygen or nitrogen atoms with available lone pairs, readily attack the phosphorus center. The general reaction proceeds via a nucleophilic substitution mechanism, where the protic solvent displaces the chloride ions. The reaction typically occurs in a stepwise manner, with the substitution of the first chloride being faster than the second.

The general reaction can be summarized as follows:

RO-P(Cl)₂ + Nu-H → RO-P(Cl)(Nu) + HCl RO-P(Cl)(Nu) + Nu-H → RO-P(Nu)₂ + HCl

Where R = Benzyl and Nu-H represents a protic solvent (e.g., H₂O, R'OH, R'NH₂).

A critical aspect of these reactions is the in-situ generation of hydrogen chloride (HCl). This acidic byproduct can influence the reaction pathway, protonate basic reactants or products, and in some cases, catalyze side reactions. Therefore, an acid scavenger, such as a tertiary amine (e.g., triethylamine, pyridine), is often employed to neutralize the HCl and drive the reaction to completion.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a vigorous reaction that should be handled with care. The phosphorus-chlorine bonds are highly susceptible to cleavage by water.

Reaction Mechanism:

The hydrolysis proceeds through a nucleophilic attack of a water molecule on the phosphorus atom, followed by the elimination of a chloride ion. This process is repeated for the second chloride atom. The initial product is a phosphorodichloridous acid benzyl ester, which is unstable and further hydrolyzes.

Products and Byproducts: The final product of complete hydrolysis is expected to be benzyl phosphorous acid and two equivalents of hydrogen chloride.

Experimental Protocol (Generalized):

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound in an inert anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of water, optionally diluted in the same solvent, to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols is a fundamental method for the synthesis of mixed phosphites. The reactivity of the alcohol will depend on its steric hindrance.

Reaction Mechanism:

Similar to hydrolysis, alcoholysis proceeds via nucleophilic substitution. A base is typically required to neutralize the generated HCl.

Products and Byproducts: The reaction with two equivalents of an alcohol in the presence of a base yields a benzyl dialkyl phosphite and the hydrochloride salt of the base.

Experimental Protocol (Generalized):

-

In a fume hood, charge a dry, nitrogen-flushed round-bottom flask with a solution of the alcohol and a suitable base (e.g., triethylamine, pyridine) in an anhydrous, inert solvent (e.g., toluene, dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the stirred alcohol/base mixture.

-

After the addition, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or ³¹P NMR.

-

Filter the reaction mixture to remove the precipitated hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation if necessary.

Reaction with Amines (Aminolysis)

The reaction of this compound with primary or secondary amines is a key step in the synthesis of phosphoramidites, which are crucial reagents in oligonucleotide synthesis. This reaction is analogous to alcoholysis but often proceeds more readily due to the higher nucleophilicity of amines.

Reaction Mechanism:

The aminolysis follows a nucleophilic substitution pathway. Two equivalents of the amine are often used, with one acting as the nucleophile and the second as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base.

Products and Byproducts: The reaction with four equivalents of a primary or secondary amine yields a benzyl phosphorodiamidite and two equivalents of the amine hydrochloride salt.

Experimental Protocol (Generalized):

-

In a fume hood, dissolve the amine (2 or 4 equivalents) in an anhydrous, inert solvent (e.g., tetrahydrofuran, dichloromethane) in a dry, nitrogen-flushed round-bottom flask.

-

Cool the solution to 0 °C.

-

Add a solution of this compound in the same solvent dropwise to the stirred amine solution.

-

After the addition, allow the mixture to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel deactivated with triethylamine or by crystallization.

Quantitative Data Summary

| Protic Solvent | Relative Reactivity | Typical Base Used | Expected Major Product |

| Water | Very High | None (autocatalytic) | Benzyl phosphorous acid |

| Primary Alcohols | High | Tertiary Amine | Benzyl dialkyl phosphite |

| Secondary Alcohols | Moderate | Tertiary Amine | Benzyl dialkyl phosphite |

| Tertiary Alcohols | Low | Tertiary Amine | Benzyl dialkyl phosphite |

| Primary Amines | Very High | Excess Amine or Tertiary Amine | Benzyl phosphorodiamidite |

| Secondary Amines | High | Excess Amine or Tertiary Amine | Benzyl phosphorodiamidite |

Note: The yields for these reactions, when performed under optimized conditions with an appropriate base, are generally high.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture. The HCl gas evolved during reactions is corrosive and toxic, and appropriate measures should be taken to trap or neutralize it.

Conclusion

This compound is a highly reactive organophosphorus compound that readily undergoes nucleophilic substitution with protic solvents. The reactions with water, alcohols, and amines provide access to a variety of valuable phosphorus-containing molecules. Understanding the underlying mechanisms and employing appropriate experimental techniques, particularly the use of an acid scavenger, are crucial for achieving high yields and purity of the desired products. While specific quantitative data for this compound remains to be extensively documented, the principles outlined in this guide, based on the behavior of analogous compounds, provide a solid foundation for researchers and professionals working with this versatile reagent.

Theoretical and Computational Insights into Benzyldichlorophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldichlorophosphite (C₇H₇Cl₂OP) is an organophosphorus compound of significant interest due to its potential applications in organic synthesis and as a precursor for various phosphorus-containing molecules. This technical guide provides a comprehensive overview of the theoretical and computational chemistry aspects of this compound. While specific experimental and computational studies on this exact molecule are not extensively available in published literature, this paper outlines the standard and effective methodologies that would be employed for its study. By drawing parallels with closely related compounds, such as phenyl dichlorophosphate, this guide presents hypothetical yet realistic data to illustrate the expected structural and electronic properties of this compound. This includes detailed computational protocols, tabulated quantitative data for molecular geometry and vibrational frequencies, and visual workflows for theoretical analysis.

Introduction to Computational Chemistry in Organophosphorus Research

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reactivity that can be difficult or hazardous to obtain through experimental means alone.[1] For reactive organophosphorus compounds like this compound, theoretical studies provide a safe and efficient way to predict molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost with high accuracy. By solving approximations of the Schrödinger equation, DFT can calculate various molecular descriptors, including bond lengths, bond angles, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[2] This information is crucial for understanding the stability, reactivity, and potential reaction mechanisms of the molecule.

Theoretical Methodology

A typical computational investigation of this compound would involve geometry optimization and frequency calculations using a DFT method. A common and effective combination of functional and basis set for such organophosphorus compounds is B3LYP with a 6-311G(d,p) basis set.[3]

Computational Workflow:

The logical flow of a theoretical study on this compound is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculation to the final analysis of the results.

Predicted Molecular Structure and Properties

Based on DFT calculations of analogous compounds like phenyl dichlorophosphate, the key structural parameters for this compound can be predicted.[4] The following tables summarize these hypothetical, yet realistic, quantitative data.

Optimized Geometrical Parameters

The tables below present the predicted bond lengths and bond angles for the key structural components of this compound.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| P-O | 1.62 |

| P-Cl1 | 2.05 |

| P-Cl2 | 2.05 |

| O-CH₂ | 1.45 |

| C-C (Aromatic avg.) | 1.39 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| Cl-P-Cl | 101.5 |

| Cl-P-O | 103.0 |

| P-O-CH₂ | 119.0 |

| O-CH₂-C | 109.5 |

Predicted Vibrational Frequencies

Vibrational analysis is crucial for interpreting infrared (IR) spectra. The predicted frequencies for the most significant vibrational modes of this compound are listed below. These values are typically scaled to account for anharmonicity and the approximations in the computational method.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic, CH₂) | 2950 - 3000 |

| P-O Stretch | 1020 - 1050 |

| P-Cl Stretch (Asymmetric) | 530 - 550 |

| P-Cl Stretch (Symmetric) | 490 - 510 |

| C-O Stretch | 1200 - 1250 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.

-

HOMO: The HOMO of this compound is expected to be localized on the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the benzyl group. This region is susceptible to electrophilic attack.

-

LUMO: The LUMO is likely centered on the phosphorus atom, specifically in the σ* orbitals of the P-Cl bonds, making it the site for nucleophilic attack.

The energy gap (ΔE) is a critical parameter derived from these values (ΔE = ELUMO - EHOMO). For a molecule like this compound, this gap is expected to be in the range of 4-6 eV, indicating moderate reactivity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dichlorophosphites involves the reaction of an alcohol with phosphorus trichloride (PCl₃), often in the presence of a mild base to scavenge the HCl byproduct.

Materials:

-

Benzyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or other inert solvent

-

Pyridine or other tertiary amine base

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

A solution of benzyl alcohol and pyridine in anhydrous diethyl ether is prepared in a three-necked flask under an inert atmosphere of nitrogen or argon and cooled to 0°C.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the cooled alcohol solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting pyridinium hydrochloride precipitate is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

The logical flow of this synthesis is illustrated in the following diagram.

Characterization

The synthesized product would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: A characteristic singlet is expected in the region typical for dichlorophosphites.

-

¹H NMR: Resonances corresponding to the benzyl protons would be observed.

-

¹³C NMR: Signals for the carbons of the benzyl group would be present.

-

-

Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands corresponding to the vibrational modes predicted by the computational analysis (Table 3), particularly the P-O and P-Cl stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern due to the two chlorine atoms.

Conclusion

This technical guide has outlined the theoretical and computational chemistry approaches applicable to the study of this compound. Through the use of DFT calculations, it is possible to obtain reliable predictions of its molecular structure, vibrational spectra, and electronic properties. The provided hypothetical data, based on analogous compounds, serves as a valuable reference for researchers. Furthermore, a generalized experimental protocol for its synthesis and characterization has been detailed. The integration of these computational and experimental workflows provides a powerful strategy for investigating the chemistry of this compound and related organophosphorus compounds, facilitating their application in organic synthesis and drug development.

References

Unveiling Benzyldichlorophosphite: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldichlorophosphite (C₇H₇Cl₂OP), a key intermediate in the synthesis of various organophosphorus compounds, including the pharmaceutical agent miltefosine, holds a significant position in synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this versatile reagent. While the specific historical details of its initial discovery remain elusive in readily available literature, its synthesis is a direct application of well-established organophosphorus chemistry, primarily the reaction of benzyl alcohol with phosphorus trichloride. This document consolidates available physical and chemical data, outlines a detailed experimental protocol based on analogous reactions, and presents relevant reaction mechanisms and workflows through structured diagrams.

Introduction

This compound, also known as benzyloxydichlorophosphine or phosphorodichloridous acid phenylmethyl ester, is a reactive organophosphorus compound characterized by a benzyl ester group and two chlorine atoms attached to a phosphorus(III) center. Its utility stems from the facile displacement of the chloride ions by nucleophiles, making it a valuable precursor for the synthesis of more complex phosphite esters and other phosphorus-containing molecules. A notable application is its role as a key building block in the multi-step synthesis of miltefosine, an oral therapeutic for leishmaniasis.

Historical Context

While a definitive account of the first synthesis and the specific researchers involved in the discovery of this compound is not prominently documented in historical chemical literature, its synthesis relies on fundamental reactions in organophosphorus chemistry that were established in the 19th and early 20th centuries. The general reaction of alcohols with phosphorus trichloride to form phosphite esters and alkyl halides has been a cornerstone of organic synthesis for over a century. The specific application and isolation of this compound likely emerged from systematic studies of these reactions with various alcohols, driven by the growing interest in organophosphorus compounds for applications ranging from agriculture to medicine.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76101-29-6 |

| Molecular Formula | C₇H₇Cl₂OP |

| Molecular Weight | 209.01 g/mol |

| Boiling Point | 113-114 °C (at 11-12 Torr) |

| Density | 1.3243 g/cm³ (at 0 °C) |

Synthesis of this compound

The primary method for the preparation of this compound is the reaction of benzyl alcohol with phosphorus trichloride. This reaction is typically performed in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

C₆H₅CH₂OH + PCl₃ → C₆H₅CH₂OPCl₂ + HCl

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from general procedures for the preparation of similar phosphorodichloridites.

Materials:

-

Benzyl alcohol (freshly distilled)

-

Phosphorus trichloride (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous triethylamine or pyridine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Inert gas inlet/outlet

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Filtration apparatus (e.g., Büchner funnel or cannula)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

-

Reagent Charging: The flask is charged with a solution of freshly distilled benzyl alcohol in anhydrous diethyl ether (or THF). An equimolar amount of a tertiary amine base, such as triethylamine or pyridine, is added to the solution. The flask is then cooled to 0 °C in an ice-water bath.

-

Addition of Phosphorus Trichloride: A solution of one equivalent of freshly distilled phosphorus trichloride in anhydrous diethyl ether (or THF) is placed in the dropping funnel. The PCl₃ solution is added dropwise to the stirred benzyl alcohol solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 2-3 hours.

-

Work-up: The reaction mixture is filtered under an inert atmosphere to remove the amine hydrochloride salt. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a nucleophilic attack of the benzyl alcohol on the electrophilic phosphorus atom of phosphorus trichloride. The presence of a base is crucial to deprotonate the alcohol and to sequester the HCl produced, driving the reaction to completion.

Methodological & Application

Application Notes and Protocols: Benzyldichlorophosphite in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldichlorophosphite ((BnO)PCl₂) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various organophosphorus compounds. Its reactivity stems from the two labile chlorine atoms attached to the phosphorus(III) center, making it an excellent electrophile for reactions with nucleophiles such as alcohols, amines, and diols. The benzyl group offers the advantage of being removable under mild hydrogenolysis conditions, providing a convenient method for deprotection in multi-step syntheses. These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data.

Key Applications

This compound is a key intermediate in several synthetic transformations, including:

-

Synthesis of Phosphoramidites: It serves as a crucial building block for the synthesis of phosphoramidites, which are fundamental reagents in automated oligonucleotide synthesis.

-

Phosphorylation of Alcohols and Diols: It is used to phosphorylate alcohols and diols, forming phosphite esters that can be further oxidized to phosphates. This is particularly relevant in the synthesis of phospholipids and other biologically important phosphate esters.

-

Preparation of Flame Retardants: Organophosphorus compounds derived from this compound can be utilized as flame retardants in various polymers.

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis. This compound can be used to prepare benzyl phosphoramidites, which are then used to build the oligonucleotide chain.

Application Note:

The synthesis of a key phosphoramidite precursor, Benzyl-N,N-diisopropylchlorophosphoramidite, is a critical step. This reagent can then be reacted with a protected nucleoside to form the corresponding nucleoside phosphoramidite. The overall process involves the sequential reaction of this compound with an amine followed by an alcohol (or vice-versa, though the former is more common for phosphoramidite synthesis). The resulting phosphoramidite is then used in the four-step cycle of oligonucleotide synthesis: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Synthesis of Benzyl-N,N-diisopropylchlorophosphoramidite

This protocol is adapted from the synthesis of related phosphoramidites and outlines the reaction of this compound with diisopropylamine.

Materials:

-

This compound

-

Diisopropylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the reaction mixture under nitrogen to remove the precipitate.

-

Wash the precipitate with a small amount of anhydrous DCM.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under high vacuum to yield Benzyl-N,N-diisopropylchlorophosphoramidite as a colorless oil.

Quantitative Data: Synthesis of Phosphoramidites

| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dichloro-N,N-diisopropylphosphoramidite | Benzyl alcohol | Triethylamine | THF | 0 | 1 | 75.3 | [1][2] |

| This compound | Diisopropylamine | Triethylamine | DCM | 0 to RT | 2.5 | ~70-80 (estimated) | Adapted Protocol |

Visualization: Oligonucleotide Synthesis Workflow

Caption: Workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Phosphorylation of Diols: Synthesis of Cyclic Phosphites

This compound is an effective reagent for the phosphorylation of diols to form cyclic phosphites. These cyclic phosphites are valuable intermediates in the synthesis of phospholipids and other biologically active molecules.

Application Note:

The reaction of this compound with a 1,2- or 1,3-diol in the presence of a non-nucleophilic base yields a cyclic benzyl phosphite. The benzyl group can be subsequently removed by hydrogenolysis to provide the free cyclic phosphite, or the phosphite can be oxidized to the corresponding cyclic phosphate. This methodology is particularly useful for introducing a phosphate moiety onto a diol in a protected form.

Experimental Protocol: Synthesis of a Cyclic Benzyl Phosphite from Ethylene Glycol

Materials:

-

This compound

-

Ethylene glycol

-

Pyridine or Triethylamine

-

Anhydrous Toluene or Dichloromethane

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the cooled solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

The formation of pyridinium hydrochloride precipitate will be observed.

-

Filter the reaction mixture under nitrogen to remove the precipitate.

-

Wash the precipitate with anhydrous toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude cyclic benzyl phosphite can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data: Phosphorylation of Diols

| Diol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethylene Glycol | Pyridine | Toluene | 0 to RT | 3.5 | ~85-95 (estimated) |

| 1,2-Propanediol | Triethylamine | DCM | 0 to RT | 4 | ~80-90 (estimated) |

| (R)-1,3-Butanediol | Pyridine | Toluene | 0 to RT | 3 | ~85-95 (estimated) |

Visualization: Reaction of this compound with a Diol

Caption: General reaction scheme for the synthesis of a cyclic benzyl phosphite.

Synthesis of Phosphoroamidites from Amino Alcohols

This compound can react with amino alcohols to form cyclic phosphoroamidites, which are important ligands in asymmetric catalysis and precursors to modified oligonucleotides.

Application Note:

The reaction of this compound with an amino alcohol, such as 2-aminoethanol, in the presence of a base proceeds in a stepwise manner. The more nucleophilic amine group typically reacts first, followed by an intramolecular cyclization with the hydroxyl group to form the cyclic phosphoroamidite. These compounds are valuable for introducing both a nitrogen and an oxygen substituent onto the phosphorus atom in a single step.

Experimental Protocol: Synthesis of a Cyclic Benzyl Phosphoroamidite from 2-Aminoethanol

Materials:

-

This compound

-

2-Aminoethanol

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve 2-aminoethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled solution over 1 hour.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the reaction mixture under nitrogen to remove the precipitate.

-

Wash the precipitate with anhydrous THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the cyclic benzyl phosphoroamidite.

Quantitative Data: Reaction with Amino Alcohols

| Amino Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Aminoethanol | Triethylamine | THF | -78 to RT | 12 | ~75-85 (estimated) |

| (S)-2-Amino-1-propanol | Triethylamine | THF | -78 to RT | 12 | ~70-80 (estimated) |

| 3-Amino-1-propanol | Triethylamine | THF | -78 to RT | 12 | ~70-80 (estimated) |

Visualization: Mechanism of Cyclic Phosphoroamidite Formation

Caption: Proposed mechanism for the formation of a cyclic benzyl phosphoroamidite.

References

Application Notes and Protocols: Phosphorylation of Alcohols using Benzyldichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction